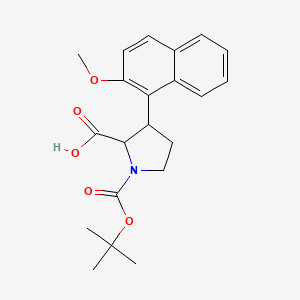
1-(tert-Butoxycarbonyl)-3-(2-methoxy-1-naphthyl)-2-pyrrolidinecarboxylic acid
Vue d'ensemble
Description
1-(tert-Butoxycarbonyl)-3-(2-methoxy-1-naphthyl)-2-pyrrolidinecarboxylic acid, also known as BOC-NAP-PYR, is an organic compound that is commonly used as a synthetic intermediate in the synthesis of pharmaceuticals and other organic compounds. It is a versatile and useful chemical that is used in a variety of applications in the laboratory, including as a protecting group for organic syntheses, as a reagent for the formation of carbon-carbon bonds, and as a catalyst for organic transformations.
Mécanisme D'action
1-(tert-Butoxycarbonyl)-3-(2-methoxy-1-naphthyl)-2-pyrrolidinecarboxylic acid acts as a protecting group by forming a stable, covalent bond with the functional group to be protected. The bond is formed through a nucleophilic substitution reaction, in which the nucleophile (the 1-(tert-Butoxycarbonyl)-3-(2-methoxy-1-naphthyl)-2-pyrrolidinecarboxylic acid) attacks the electrophilic center of the functional group to be protected. This forms a covalent bond between the two molecules, which prevents further reaction of the functional group.
Effets Biochimiques Et Physiologiques
1-(tert-Butoxycarbonyl)-3-(2-methoxy-1-naphthyl)-2-pyrrolidinecarboxylic acid is a non-toxic and non-volatile compound that is not known to have any adverse biochemical or physiological effects. It is considered to be a safe and effective reagent for use in the laboratory.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of 1-(tert-Butoxycarbonyl)-3-(2-methoxy-1-naphthyl)-2-pyrrolidinecarboxylic acid is its versatility. It can be used in a variety of applications in the laboratory, including as a protecting group for organic syntheses, as a reagent for the formation of carbon-carbon bonds, and as a catalyst for organic transformations. It is also relatively easy to use and can be stored for long periods of time without degradation. However, it is important to note that 1-(tert-Butoxycarbonyl)-3-(2-methoxy-1-naphthyl)-2-pyrrolidinecarboxylic acid is not compatible with all functional groups, and care should be taken when using it in the laboratory.
Orientations Futures
The use of 1-(tert-Butoxycarbonyl)-3-(2-methoxy-1-naphthyl)-2-pyrrolidinecarboxylic acid in the laboratory is likely to continue to expand in the future as researchers develop new methods for its use. Possible future directions include the use of 1-(tert-Butoxycarbonyl)-3-(2-methoxy-1-naphthyl)-2-pyrrolidinecarboxylic acid as a protecting group for more complex functional groups, such as silyl ethers and nitriles, as well as its use in the synthesis of more complex organic molecules. In addition, 1-(tert-Butoxycarbonyl)-3-(2-methoxy-1-naphthyl)-2-pyrrolidinecarboxylic acid may be used as a catalyst in the synthesis of peptides and other peptidomimetics, as well as in the synthesis of complex organic molecules. Finally, 1-(tert-Butoxycarbonyl)-3-(2-methoxy-1-naphthyl)-2-pyrrolidinecarboxylic acid may be used in the development of new methods for the formation of carbon-carbon bonds and for the synthesis of new organic compounds.
Applications De Recherche Scientifique
1-(tert-Butoxycarbonyl)-3-(2-methoxy-1-naphthyl)-2-pyrrolidinecarboxylic acid is widely used in scientific research as a protecting group for organic syntheses. It can be used to protect sensitive functional groups, such as amines, alcohols, and thiols, from unwanted reactions. It can also be used as a reagent for the formation of carbon-carbon bonds, as well as a catalyst for organic transformations. In addition, 1-(tert-Butoxycarbonyl)-3-(2-methoxy-1-naphthyl)-2-pyrrolidinecarboxylic acid can be used in the synthesis of peptides and other peptidomimetics.
Propriétés
IUPAC Name |
3-(2-methoxynaphthalen-1-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5/c1-21(2,3)27-20(25)22-12-11-15(18(22)19(23)24)17-14-8-6-5-7-13(14)9-10-16(17)26-4/h5-10,15,18H,11-12H2,1-4H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFLBYJOSQVJXDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1C(=O)O)C2=C(C=CC3=CC=CC=C32)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tert-Butoxycarbonyl)-3-(2-methoxy-1-naphthyl)-2-pyrrolidinecarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



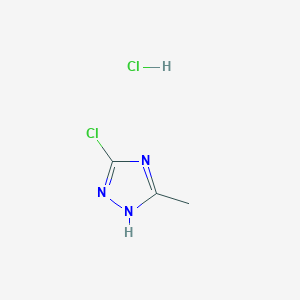
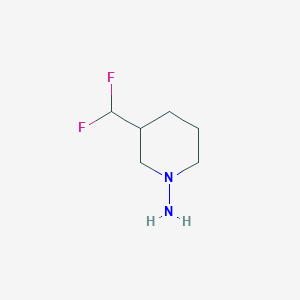
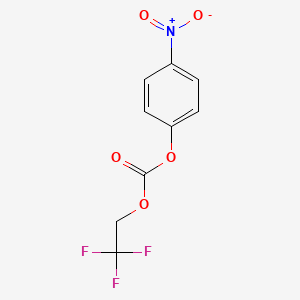
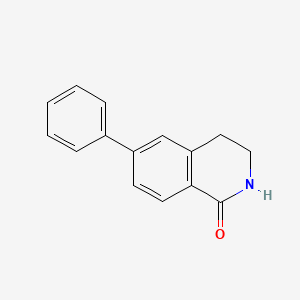
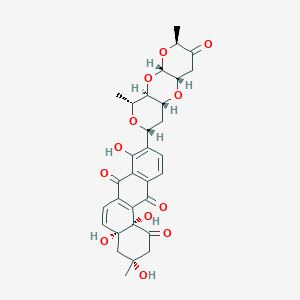
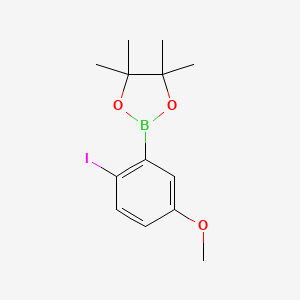
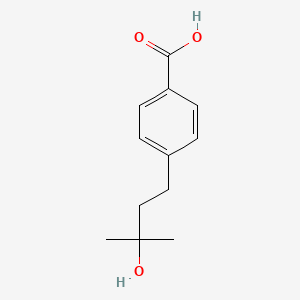
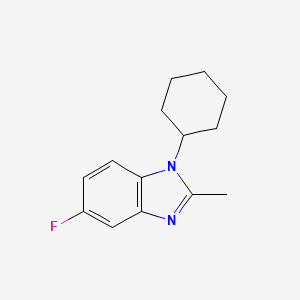
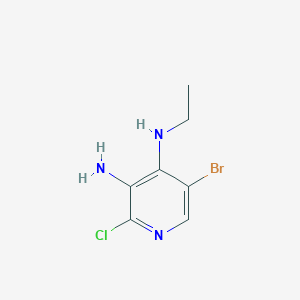
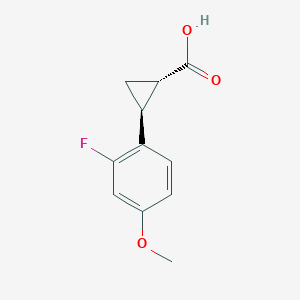
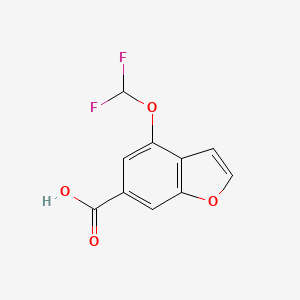
![4-((1H-Pyrazolo[3,4-b]pyridin-4-yl)oxy)-3-fluoroaniline](/img/structure/B1473770.png)
![2-Methylsulfanyl-5,6,7,9-Tetrahydro-Pyrimido[5,4-E][1,4]Diazepine-8-Carboxylic Acid Tert-Butyl Ester](/img/structure/B1473773.png)
![1-Azaspiro[3.3]heptane oxalate](/img/structure/B1473777.png)